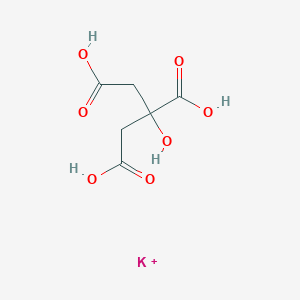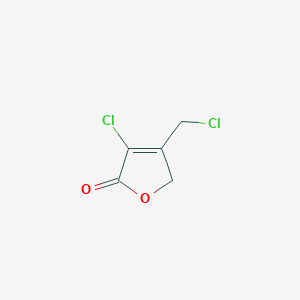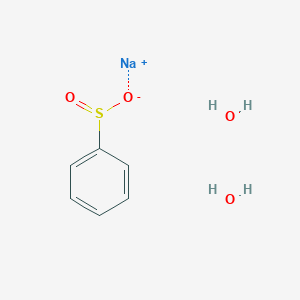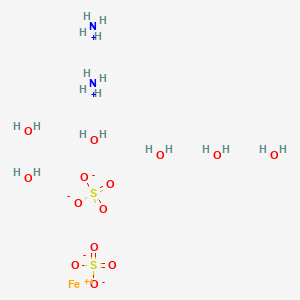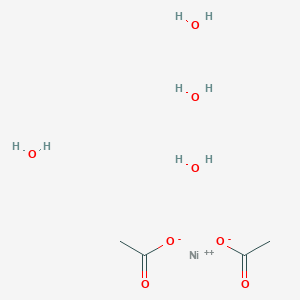
Nickel acetate tetrahydrate
Overview
Description
Nickel acetate tetrahydrate is an inorganic compound composed of four molecules of water and one molecule of nickel acetate. It is a white solid that is soluble in water and alcohol and is used in a variety of applications, including industrial processes and laboratory experiments.
Scientific Research Applications
Electroplating
Nickel acetate tetrahydrate is commonly used in electroplating processes. It serves as a source of nickel ions needed for the deposition of nickel on various substrates, providing corrosion resistance and luster to the plated objects .
Molecular Magnets
It plays a crucial role in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds . These compounds are significant in the design of molecular magnets, which have potential applications in data storage and quantum computing .
Textile Dyeing
As a mordant, nickel acetate tetrahydrate is used in textile dyeing . It helps in fixing dyes to fabrics, ensuring that colors are fast and do not wash out easily .
Sealant for Anodized Aluminum
It is utilized as a sealant for anodized aluminum , providing a protective layer that enhances durability and resistance to corrosion .
Catalyst in Chemical Reactions
Nickel acetate tetrahydrate acts as a catalyst in various chemical reactions, facilitating the process and increasing the reaction rate without being consumed in the process .
Synthesis of Nickel Compounds
This compound is also used to synthesize other nickel compounds , which can have various industrial and research applications .
Nanocatalyst Synthesis
A novel application involves its use in synthesizing resin-encapsulated nickel nanocatalysts . These nanocatalysts have been characterized for potential use in various chemical processes .
Antimicrobial and Antitubercular Studies
Recent studies have utilized nickel acetate tetrahydrate in the synthesis of compounds for antimicrobial and antitubercular activity testing, indicating its role in medicinal chemistry research .
Mechanism of Action
Target of Action
Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .
Mode of Action
The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .
Biochemical Pathways
Nickel acetate tetrahydrate is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .
Pharmacokinetics
It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of nickel acetate tetrahydrate’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nickel acetate tetrahydrate. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .
properties
IUPAC Name |
nickel(2+);diacetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINIXPNQKAZCRL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NiO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075458 | |
| Record name | Nickel diacetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid with acetic odor; [Merck Index] Water soluble; [Ullmann] | |
| Record name | Nickel(II) acetate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel acetate tetrahydrate | |
CAS RN |
6018-89-9 | |
| Record name | Nickel acetate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel diacetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, nickel(2+) salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL ACETATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SOA8L0560 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




